molecular formula C22H20N2O5S B2875320 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 921571-29-1

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2875320
CAS No.: 921571-29-1
M. Wt: 424.47
InChI Key: CTIRPKOHKWXENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzofuran ring, a thiazole ring, and a benzamide moiety, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the thiazole derivative with the benzamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
  • N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(pentyloxy)benzamide

Uniqueness

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and dimethoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-4-28-17-10-5-7-13-11-18(29-19(13)17)15-12-30-22(23-15)24-21(25)14-8-6-9-16(26-2)20(14)27-3/h5-12H,4H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIRPKOHKWXENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.